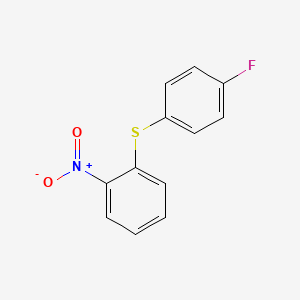

4-Fluorophenyl 2-nitrophenyl sulfide

Description

4-Fluorophenyl 2-nitrophenyl sulfide is a diaryl sulfide derivative featuring a fluorine atom at the para position of one phenyl ring and a nitro group at the ortho position of the other. Its molecular formula is C₁₂H₈FNO₂S, with a molecular weight of 265.26 g/mol.

Properties

CAS No. |

3169-84-4 |

|---|---|

Molecular Formula |

C12H8FNO2S |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)sulfanyl-2-nitrobenzene |

InChI |

InChI=1S/C12H8FNO2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H |

InChI Key |

PGGHKHKGVPXSAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Stability Under Acidic Conditions

Table 2: Hydrolysis Behavior of Nitrophenyl Sulfides

Key Observations:

- Nitro group position significantly impacts hydrolysis efficiency. Para-nitro derivatives exhibit higher disulfide yields (99%) compared to ortho-nitro analogs (91%), likely due to reduced steric interference in para-substituted systems .

- The target compound’s ortho-nitro group may similarly impede acid-catalyzed reactions, though direct data for 4-fluorophenyl 2-nitrophenyl sulfide is unavailable.

Challenges in Rearrangement Reactions

- Attempts to induce Smiles rearrangements in ortho-nitro-substituted sulfides (e.g., 2-acetamido-4-bromophenyl 2-nitrophenyl sulfide) failed, yielding unidentified byproducts instead of the desired phenothiazine derivatives .

Q & A

Basic: What are the recommended synthetic routes for 4-Fluorophenyl 2-nitrophenyl sulfide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions between fluorophenyl thiols and nitro-substituted aryl halides. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Copper(I) iodide or palladium complexes may accelerate coupling efficiency .

- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .

For optimization, employ factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions while minimizing trials .

Basic: How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; nitro group shifts at δ 8.1–8.3 ppm) and FT-IR (S–C stretch ~700 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching theoretical molecular weight .

Always cross-validate with Certificate of Analysis (COA) and Safety Data Sheet (SDS) from reputable suppliers .

Advanced: What computational strategies can predict the reactivity or stability of this sulfide in complex reaction systems?

Leverage quantum chemical calculations (e.g., DFT) to model:

- Electrophilic aromatic substitution pathways for nitro-group reactivity .

- Thermodynamic stability via Gibbs free energy profiles of degradation intermediates .

Tools like Gaussian or ORCA integrate with experimental data to refine reaction mechanisms. ICReDD’s hybrid computational-experimental workflows are particularly effective for designing novel reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data or unexpected byproduct formation?

- Multi-technique validation : Combine NMR, X-ray crystallography (if crystalline), and tandem MS to confirm structural assignments .

- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to detect transient intermediates .

- Statistical analysis : Apply multivariate regression to correlate byproduct yields with process variables (e.g., excess reagents, impurities) .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of nitro-aromatic vapors .

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation or oxidation .

Regularly review updated SDS and institutional Chemical Hygiene Plans .

Advanced: What methodologies enable the study of this compound’s potential in medicinal chemistry or materials science?

- Biological assays : Screen for kinase inhibition or anti-inflammatory activity using cell-based models (e.g., NF-κB pathway assays) .

- Material properties : Investigate electronic behavior via cyclic voltammetry (redox peaks) or UV-Vis spectroscopy (charge-transfer transitions) .

- Structure-activity relationships (SAR) : Modify the nitro or fluorophenyl groups and correlate with activity trends .

Advanced: How can machine learning enhance the design of derivatives or reaction pathways for this sulfide?

- Data-driven discovery : Train models on existing sulfides’ reactivity datasets to predict optimal substituents for target properties .

- Reaction prediction : Platforms like IBM RXN or Chematica use neural networks to propose novel synthetic routes .

Integrate with high-throughput experimentation for rapid validation .

Basic: What are the best practices for long-term storage to maintain compound integrity?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light sensitivity : Use amber glassware or opaque packaging to avoid photodegradation .

- Purity checks : Reassess via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How do electronic effects of the nitro and fluoro groups influence the sulfide’s reactivity?

- Nitro group : Strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack but may deactivate adjacent positions .

- Fluoro group : Moderately electron-withdrawing via inductive effects, enhancing stability against oxidation .

Computational studies (e.g., NBO analysis) quantify these effects and guide functionalization strategies .

Advanced: What interdisciplinary approaches are emerging for studying this compound’s environmental or toxicological impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.